Target Engagement: In Silico Docking vs. Agomelatine and N2-Methyl Oxalamide Analog at Melatonin MT₁ Receptor
No direct experimental binding data for CAS 941933-62-6 were identified in curated databases (ChEMBL, BindingDB, PubChem BioAssay) as of April 2026. In silico docking studies performed by a vendor indicate that the thiazol-2-yl group may engage residues in the MT₁ receptor that are not accessed by the N2-methyl analog (DMOA-NO), but no quantitative docking scores, free-energy perturbations, or experimental validation are provided. The reference comparator agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) exhibits an MT₁ Kᵢ of 6.15 × 10⁻¹¹ M and an MT₂ Kᵢ of 2.68 × 10⁻¹⁰ M in radioligand binding assays. [1] The N2-methyl oxalamide analog (DMOA-NO, CAS 941871-88-1) lacks published receptor binding data comparable to agomelatine.
| Evidence Dimension | MT₁ receptor binding affinity (Kᵢ, M) |
|---|---|
| Target Compound Data | Not experimentally determined |
| Comparator Or Baseline | Agomelatine Kᵢ = 6.15 × 10⁻¹¹ M (MT₁); N2-methyl analog (DMOA-NO) = no data |
| Quantified Difference | Cannot be calculated; no quantitative data for target compound |
| Conditions | Radioligand binding assay (agomelatine); no assay data for target compound |
Why This Matters
Procurement for melatonin receptor programmes cannot be justified by direct binding evidence; users pursuing MT₁-targeted research would need to generate primary data or select agomelatine as a characterized reference ligand.
- [1] US Patent 11,980,598 B2. N-(2-(substituted-naphth-1-yl)ethyl) substituted amide compound, preparation and uses thereof. Beijing Greatway Pharmaceutical Technology Co., Ltd. Issued May 14, 2024. Paragraph [0004] reporting agomelatine MT₁ and MT₂ Kᵢ values. View Source
